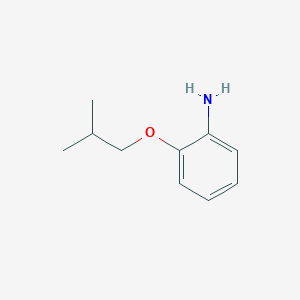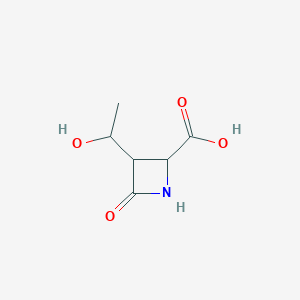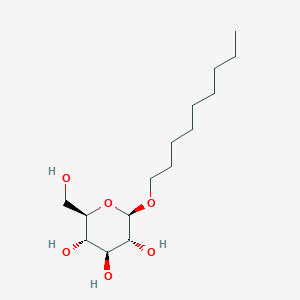
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
Vue d'ensemble
Description
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the treatment of acetone with thiol at room temperature, leading to the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound exhibits antimicrobial, antifungal, and antiviral activities. It is studied for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators .
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring’s aromaticity and electron density allow it to participate in binding interactions with enzymes and receptors, leading to its biological effects. The specific pathways and targets depend on the particular application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
- 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)thiazole
- 2-isopropyl-5,5-dimethyl-2,5-dihydro-thiazole
- Thiazole,2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)
Comparison: 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQSUSGDCHSDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCC(S1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


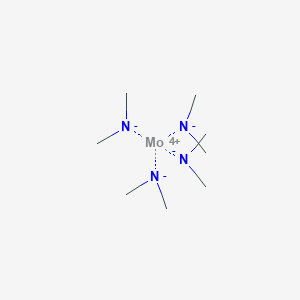
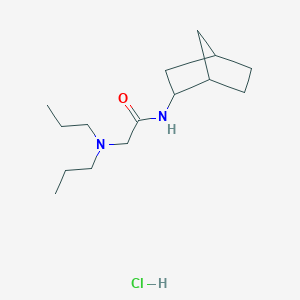


![N-[(4-chlorophenyl)methyl]dodecanamide](/img/structure/B8941.png)

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
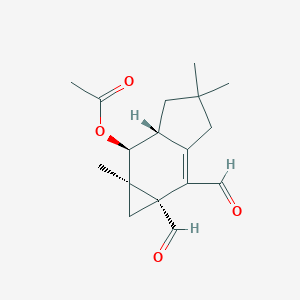
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
